N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanesulfonamide

Medicinal Chemistry Physicochemical Profiling Sulfonamide Library Design

N-[2-(Furan-2-yl)-2-methoxyethyl]cyclopropanesulfonamide (CAS 1798516-48-9) belongs to the alkylsulfonamide class and is characterized by a cyclopropanesulfonamide head group tethered via a 2-methoxyethylene linker to a furan-2-yl ring. It is currently offered as a research-grade screening compound (≥90% purity) by specialty chemical suppliers.

Molecular Formula C10H15NO4S
Molecular Weight 245.29
CAS No. 1798516-48-9
Cat. No. B3008022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanesulfonamide
CAS1798516-48-9
Molecular FormulaC10H15NO4S
Molecular Weight245.29
Structural Identifiers
SMILESCOC(CNS(=O)(=O)C1CC1)C2=CC=CO2
InChIInChI=1S/C10H15NO4S/c1-14-10(9-3-2-6-15-9)7-11-16(12,13)8-4-5-8/h2-3,6,8,10-11H,4-5,7H2,1H3
InChIKeyUUGZGGVFCIAJGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Furan-2-yl)-2-methoxyethyl]cyclopropanesulfonamide (CAS 1798516-48-9): Core Identity and Structural Class


N-[2-(Furan-2-yl)-2-methoxyethyl]cyclopropanesulfonamide (CAS 1798516-48-9) belongs to the alkylsulfonamide class and is characterized by a cyclopropanesulfonamide head group tethered via a 2-methoxyethylene linker to a furan-2-yl ring [1]. It is currently offered as a research-grade screening compound (≥90% purity) by specialty chemical suppliers [2]. The cyclopropane-containing sulfonamide sub-class has been explored in patent literature for thromboxane A₂ antagonism, with the cyclopropane ring contributing to a distinct steric and electronic profile relative to conventional methanesulfonamide or benzenesulfonamide analogs [3].

Why Generic Substitution of N-[2-(Furan-2-yl)-2-methoxyethyl]cyclopropanesulfonamide Can Fail in Scientific Procurement


Compounds within the furanyl-methoxyethyl-sulfonamide family are not interchangeable because the sulfonamide N-substituent (cyclopropane, methyl, phenyl, etc.) governs key molecular properties that directly impact target engagement and metabolic fate. The cyclopropane ring introduces geometric constraint, alters the pKa of the sulfonamide NH (predicted 10.41 vs. ~11 for acyclic analogs), and modifies lipophilicity and metabolic soft-spot topography [1]. Replacing the cyclopropanesulfonamide with a methanesulfonamide (CAS 1795455-85-4) eliminates the cyclopropane-specific metabolic stability advantage often leveraged in drug design, while switching to a benzenesulfonamide (CAS 1798486-71-1) adds aromatic bulk that can sharply alter off-target binding . These differences mean that screening data or synthetic routes optimized for one analog do not transfer reliably to another without re-validation.

Quantitative Differentiation Evidence for N-[2-(Furan-2-yl)-2-methoxyethyl]cyclopropanesulfonamide


Cyclopropane vs. Methane Sulfonamide: Impact on Physicochemical Properties

The target compound is differentiated from its closest commercially available analog, N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide (CAS 1795455-85-4), by replacement of the methyl group with a cyclopropane ring on the sulfonamide. This structural change increases molecular weight from 219.26 to 245.30 g/mol, reduces calculated logP by approximately 0.3–0.5 units (based on fragment contribution), and introduces a conformationally restricted three-membered ring that alters the spatial presentation of the sulfonamide NH [1]. The predicted pKa of the target compound (10.41±0.20) is within the range expected for cyclopropanesulfonamides, whereas methanesulfonamide analogs typically display pKa values >11, affecting ionization state at physiological pH . Predicted density 1.31±0.1 g/cm³ and boiling point 346.5±52.0 °C further distinguish the compound from the methanesulfonamide variant, though experimental values for the latter are not publicly available [1].

Medicinal Chemistry Physicochemical Profiling Sulfonamide Library Design

Cyclopropanesulfonamide Motif: Class-Level Metabolic Stability Advantage

Cyclopropanesulfonamides are recognized in medicinal chemistry as metabolically more robust than their acyclic methanesulfonamide counterparts. The cyclopropane C–H bonds have higher bond dissociation energies (~106 kcal/mol vs. ~100 kcal/mol for methane C–H), making them less susceptible to cytochrome P450-mediated oxidation [1]. In a class-level analysis of sulfonamide-containing kinase inhibitors, cyclopropanesulfonamide-bearing compounds showed reduced intrinsic clearance in human liver microsomes compared to matched methanesulfonamide pairs (median CL_int reduction ~30–50%) [2]. Although direct experimental microsomal stability data for the target compound itself are not publicly available, the presence of the cyclopropanesulfonamide motif provides a class-level presumption of improved metabolic stability relative to the methanesulfonamide analog CAS 1795455-85-4.

Drug Metabolism Cytochrome P450 Cyclopropane Bioisostere

NF-κB Pathway Modulation Potential: Vendor-Reported Target Engagement

The target compound is annotated by at least one supplier as a modulator of the NF-κB signaling pathway, a central regulator of inflammatory and immune responses [1]. This annotation provides a hypothesis-generating differentiation from the closely related analog N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide (CAS 1795455-85-4), for which no NF-κB annotation is publicly listed. While quantitative IC₅₀ or EC₅₀ values from a defined NF-κB reporter assay are not available, the association with NF-κB places the cyclopropanesulfonamide derivative in a distinct target-class space relevant to inflammation and oncology research.

Inflammation NF-κB Signaling Immuno-Oncology

Thromboxane A₂ Antagonism: Patent-Class Association of Cyclopropanesulfonamides

The cyclopropanesulfonamide-bearing compound class has been claimed in patents for thromboxane A₂ (TXA₂) receptor antagonism, with demonstrated inhibition of platelet aggregation and vascular contraction [1]. Patent US4931462 specifically exemplifies heterocyclic-substituted alkylsulfonamides with cyclopropane-containing sulfonamide groups as TXA₂ antagonists. The target compound incorporates the core pharmacophore elements described in this patent family. In contrast, methanesulfonamide analogs such as CAS 1795455-85-4 are not covered by this TXA₂ patent class, providing a formal intellectual-property-based differentiation. Quantitative TXA₂ receptor binding data (Kᵢ or IC₅₀) for the specific compound are not publicly disclosed.

Thromboxane A₂ Platelet Aggregation Cardiovascular Research

Optimal Research and Industrial Application Scenarios for N-[2-(Furan-2-yl)-2-methoxyethyl]cyclopropanesulfonamide


NF-κB Pathway Screening Libraries for Inflammation and Immuno-Oncology Research

Researchers assembling focused compound libraries for NF-κB pathway screening should prioritize this cyclopropanesulfonamide over the methanesulfonamide analog, based on the vendor-reported NF-κB modulatory activity annotation and the class-level metabolic stability advantage that may improve assay outcome reproducibility [1]. The compound is supplied at 90%+ purity, suitable for primary screening without additional purification [2].

Thromboxane A₂ Receptor Antagonist Hit-Finding Campaigns

The compound is structurally congruent with patented cyclopropanesulfonamide TXA₂ antagonists [1]. Medicinal chemistry teams pursuing TXA₂ or prostaglandin endoperoxide receptor targets can use this compound as a screening hit, where the cyclopropane ring provides a metabolic stability edge over methanesulfonamide comparators that lack the cyclopropane motif [2].

Lead Optimization Starting Point Requiring Metabolic Stability

In lead optimization programs where cytochrome P450-mediated clearance is a concern, the cyclopropanesulfonamide scaffold offers a metabolically hardened alternative to the methanesulfonamide analog [1]. The compound's predicted physicochemical properties (pKa 10.41, density 1.31 g/cm³) support formulation development for in vitro and early in vivo studies [2].

Building Block for Diversity-Oriented Synthesis of Sulfonamide Libraries

As a furan-containing cyclopropanesulfonamide building block, this compound enables diversification at the furan 5-position or via the methoxy moiety, generating libraries with distinct 3D topology relative to planar aromatic sulfonamides [1]. This structural uniqueness supports fragment-based drug discovery and DNA-encoded library (DEL) synthesis programs that require three-dimensional scaffold diversity [1].

Quote Request

Request a Quote for N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.